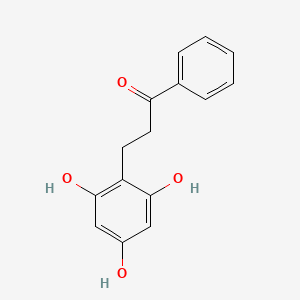
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a phenyl group and a trihydroxyphenyl group connected by a propanone chain. It is also referred to as 2’,4’,6’-trihydroxydihydrochalcone .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, followed by acidification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing cellular damage . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one: This compound has a similar structure but with an additional hydroxyl group on the phenyl ring.
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: This compound features methoxy groups instead of hydroxyl groups, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
143999-64-8 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-phenyl-3-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O4/c16-11-8-14(18)12(15(19)9-11)6-7-13(17)10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2 |
InChI-Schlüssel |
MJMLIDPLFUKOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















